molecular formula C27H28N2O4S B11421005 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11421005
M. Wt: 476.6 g/mol
InChI Key: BQMBATMACARKCR-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazepine ring, dimethoxyphenyl groups, and an acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazepine ring.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through substitution reactions, often using reagents like dimethoxybenzene derivatives.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C27H28N2O4S/c1-17-8-7-9-20(18(17)2)28-26(30)16-29-21-10-5-6-11-24(21)34-25(15-27(29)31)19-12-13-22(32-3)23(14-19)33-4/h5-14,25H,15-16H2,1-4H3,(H,28,30)

InChI Key

BQMBATMACARKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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